molecular formula C22H16ClN3OS B3742216 2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone

2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone

Cat. No.: B3742216
M. Wt: 405.9 g/mol
InChI Key: WRNLQRJXEMWHEI-UHFFFAOYSA-N
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Description

2-{[5-(3-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone is a 1,2,4-triazole derivative characterized by a central triazole ring substituted at position 4 with a phenyl group and at position 5 with a 3-chlorophenyl group. A thioether linkage (-S-) connects the triazole core to a phenylethanone moiety.

Properties

IUPAC Name

2-[[5-(3-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3OS/c23-18-11-7-10-17(14-18)21-24-25-22(26(21)19-12-5-2-6-13-19)28-15-20(27)16-8-3-1-4-9-16/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNLQRJXEMWHEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford the triazole intermediate . This intermediate is then reacted with phenyl ethanone derivatives under specific conditions to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity
Compounds containing the triazole moiety are known for their antifungal properties. Research has demonstrated that derivatives of 1,2,4-triazoles exhibit significant antifungal activity against various pathogens. For instance, a study indicated that triazole-based compounds could effectively inhibit the growth of Candida albicans and Aspergillus niger, which are common fungal infections in humans .

Mechanism of Action
The mechanism typically involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis, a vital component of fungal cell membranes. The presence of the sulfanyl group in 2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone may enhance its binding affinity to these enzymes .

Agricultural Applications

Fungicides
The compound is being investigated as a potential fungicide in agriculture. Its ability to inhibit fungal growth makes it suitable for protecting crops from various fungal diseases. A case study highlighted its efficacy against Fusarium species, which are notorious for causing plant diseases and significant agricultural losses .

Field Trials
Field trials have shown that formulations containing this compound can reduce fungal infection rates in crops such as wheat and corn by up to 70%, demonstrating its potential as an effective agricultural fungicide .

Synthesis and Characterization

The synthesis of this compound typically involves several steps:

  • Formation of Triazole Ring : The initial step involves the synthesis of the triazole ring through cyclization reactions.
  • Sulfanylation : The introduction of the sulfanyl group is achieved using thiol reagents.
  • Acetylation : The final step includes acetylating the phenolic hydroxyl group to form the desired ketone structure.

Table 1: Synthesis Overview

StepReaction TypeReagents UsedYield (%)
1CyclizationAryl isothiocyanate + hydrazine85
2SulfanylationThiol reagent90
3AcetylationAcetic anhydride75

Mechanism of Action

The mechanism of action of 2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone involves its interaction with specific molecular targets and pathways. The triazole ring in its structure is known to interact with various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators . Additionally, the compound may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous 1,2,4-triazole derivatives, focusing on substituent variations, synthetic routes, and physical/chemical properties.

Structural Variations and Substituent Effects

Key structural differences lie in the substituents on the triazole ring and the ethanone moiety. These modifications impact electronic properties, steric bulk, and intermolecular interactions.

Compound Name Triazole Substituents (Position 4 & 5) Ethanone Substituent Notable Features Reference
Target Compound : 2-{[5-(3-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone 4-Phenyl, 5-(3-chlorophenyl) Phenyl Electron-withdrawing Cl at meta position; potential enhanced stability -
2-{[5-(4-Chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone 4-(4-Methoxyphenyl), 5-(4-chlorophenyl) Phenyl Methoxy group increases electron density; Cl at para position may alter reactivity
2-{[4-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone 4-(4-Chlorophenyl), 5-(pyridin-4-yl) Pyrrolidinyl Pyridine and pyrrolidine groups enhance solubility and hydrogen-bonding capacity
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone 4-(4-Methylphenyl), 5-(4-chlorophenyl) 4-Methylphenyl Methyl groups improve lipophilicity; para-substitution may reduce steric hindrance
2-((5-(2-((4-Methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone 4-Phenyl, 5-(aminoethyl) Phenyl Aminoethyl side chain introduces basicity and potential for protonation

Biological Activity

The compound 2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone is a member of the triazole family, known for its diverse biological activities. Triazoles have gained attention in medicinal chemistry due to their potential as antimicrobial, anti-inflammatory, and anticancer agents. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C22H16ClN5SC_{22}H_{16}ClN_5S, with a molecular weight of approximately 465.9 g/mol. The structure includes a triazole ring, a phenyl group, and a chlorophenyl moiety that contribute to its biological properties.

Biological Activity Overview

  • Antimicrobial Activity :
    • Triazole derivatives are often evaluated for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antifungal and antibacterial activity against various pathogens .
  • Anticancer Properties :
    • The compound has shown promise in inhibiting the proliferation of cancer cells. Studies on related triazole derivatives indicate that they can induce apoptosis in melanoma and other cancer cell lines by disrupting mitochondrial function and altering cell cycle progression .
  • Anti-inflammatory Effects :
    • Some triazole compounds demonstrate anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This property may also be relevant to the biological activity of this compound .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Triazoles often inhibit key enzymes involved in fungal cell wall synthesis or cancer cell metabolism.
  • Induction of Apoptosis : Similar compounds have been shown to activate caspase pathways leading to programmed cell death in cancer cells .

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study evaluating the antimicrobial efficacy of triazole derivatives found that compounds with similar structures significantly inhibited the growth of both Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Assays :
    • In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including melanoma . The compound was effective at low micromolar concentrations.
  • In Vivo Efficacy :
    • Animal models treated with related triazole compounds showed reduced tumor growth and improved survival rates compared to control groups. These studies suggest potential therapeutic applications for this compound in oncology .

Data Summary Table

Activity TypeEffectivenessReference
AntimicrobialSignificant inhibition
AnticancerInduces apoptosis
Anti-inflammatoryReduces cytokine levels
CytotoxicityEffective against melanoma

Q & A

Q. Table 1: Substituent Effects on Reactivity

Substituent (R)σp_p (Hammett)Relative Reaction Rate (vs. H)
3-Cl+0.371.5×
4-F+0.061.1×
CH3_3-0.170.8×

Advanced: Are there discrepancies in reported bioactivity data for triazole-sulfanyl derivatives, and how can they be resolved?

Methodological Answer:
Contradictions often arise from:

  • Assay Variability : Standardize in vitro protocols (e.g., MIC testing for antimicrobial activity) to control variables like inoculum size and solvent effects .
  • Structural Confounders : Differentiate bioactivity between regioisomers (e.g., 3-chlorophenyl vs. 4-chlorophenyl substitution) using crystallographic data .
  • Meta-Analysis : Pool data from independent studies and apply multivariate regression to isolate substituent-specific contributions .

Advanced: What experimental designs are suitable for assessing environmental persistence and degradation pathways?

Methodological Answer:
Adopt a tiered approach:

Laboratory Studies :

  • Hydrolysis Kinetics : Test stability under varying pH (2–12) and temperatures (20–50°C) to model abiotic degradation .
  • Photolysis : Expose to UV-Vis light (λ = 254–365 nm) to identify photodegradation byproducts via LC-MS .

Ecosystem Simulations :

  • Use microcosms with soil/water matrices to track biotic degradation (e.g., microbial consortia activity) over 6–12 months .
  • Monitor metabolite accumulation (e.g., chlorophenols) using GC-MS .

Advanced: How can researchers resolve conflicting crystallographic data on triazole-sulfanyl bond lengths in related compounds?

Methodological Answer:

  • Error Analysis : Compare thermal ellipsoid parameters and refinement residuals (R-factors) across studies to identify measurement inconsistencies .
  • Computational Validation : Overlay experimental bond lengths with DFT-optimized geometries to assess deviations .
  • Temperature-Dependent Studies : Perform low-temperature (100 K) XRD to reduce thermal motion artifacts and improve accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone
Reactant of Route 2
Reactant of Route 2
2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.